molecular formula C10H23NO2 B13326359 2-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-1-ol

2-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-1-ol

Cat. No.: B13326359
M. Wt: 189.30 g/mol
InChI Key: QCFXYSYQFCKWLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Compounds with substituted functional groups.

Mechanism of Action

The mechanism of action of 2-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating biochemical reactions within cells . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-1-ol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its methoxy and amino groups provide versatility in chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C10H23NO2

Molecular Weight

189.30 g/mol

IUPAC Name

2-[(4-methoxy-4-methylpentan-2-yl)amino]propan-1-ol

InChI

InChI=1S/C10H23NO2/c1-8(11-9(2)7-12)6-10(3,4)13-5/h8-9,11-12H,6-7H2,1-5H3

InChI Key

QCFXYSYQFCKWLD-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C)OC)NC(C)CO

Origin of Product

United States

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